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Compound of Interest

Compound Name: 5,6-Dibromoindoline-2,3-dione

Cat. No.: B096341

An In-depth Technical Guide to 5,6-
Dibromoindoline-2,3-dione

This technical guide provides a comprehensive overview of 5,6-Dibromoindoline-2,3-dione,
also known as 5,6-dibromoisatin, for researchers, scientists, and professionals in drug
development. This document details its chemical properties, synthesis, potential biological
activities, and relevant experimental protocols.

Core Compound Information

5,6-Dibromoindoline-2,3-dione is a halogenated derivative of isatin (1H-indole-2,3-dione).
Isatin and its derivatives are a well-studied class of heterocyclic compounds known for a wide
range of biological activities, including anticancer, antimicrobial, and antiviral properties. The
introduction of bromine atoms to the indole core can significantly modulate the compound's
physicochemical properties and biological activity.
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Property Value Source

CAS Number 17826-05-0 Internal Search
Molecular Formula CsH3Br2NO:2 Internal Search
Molecular Weight 304.92 g/mol Internal Search

5,6-Dibromoisatin, 5,6-
Synonyms _ _ _ Internal Search
Dibromo-1H-indole-2,3-dione

) . i Inferred from related
Appearance Likely a crystalline solid
compounds

Melting Point >250 °C (for 5,7-dibromoisatin)  [1]

Expected to be poorly soluble
- ) ] ) Inferred from related
Solubility in water, soluble in organic

compounds
solvents like DMSO and DMF

Synthesis of 5,6-Dibromoindoline-2,3-dione

The synthesis of 5,6-Dibromoindoline-2,3-dione can be achieved through the electrophilic
bromination of isatin. The regioselectivity of the bromination is dependent on the reaction
conditions. While a specific protocol for the 5,6-dibromo isomer is not extensively detailed in
the literature, a general approach can be inferred from the synthesis of other brominated
isatins, such as the 5,7-dibromo derivative.[2]

Bromine (Br2)
Solvent
(e.g., Ethanol, Acetic Acid)

Electrophilic

L —P(S,6-Dibr0moindoline-2,3-diona
Bromination
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General synthesis workflow for 5,6-Dibromoindoline-2,3-dione.

Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of 5,6-Dibromoindoline-
2,3-dione, adapted from procedures for related compounds.

Dissolution: Dissolve isatin in a suitable solvent, such as glacial acetic acid or ethanol, in a
round-bottom flask equipped with a reflux condenser and a dropping funnel.

o Bromination: While stirring, add a stoichiometric amount of bromine, dissolved in the same
solvent, dropwise to the isatin solution. The reaction temperature should be carefully
controlled, as it can influence the position of bromination.

o Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is
collected by filtration.

« Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol, water) to
remove unreacted starting materials and byproducts. Further purification can be achieved by
recrystallization.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of 5,6-Dibromoindoline-2,3-dione are limited, the
broader class of halogenated isatins exhibits significant pharmacological potential.
Furthermore, studies on the related compound, 5,6-dibromoindole, provide insights into a
potential mechanism of action.

Interaction with Nuclear Receptor Nurrl

Recent research has shown that di-halogenated indoles, including 5,6-dichloro and 5,6-
dibromoindole, can bind to the ligand-binding domain (LBD) of the nuclear receptor Nurrl.[3][4]
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Nurrl is a critical transcription factor for the development and maintenance of dopaminergic
neurons, making it a target of interest for neurodegenerative diseases like Parkinson's.

Interestingly, while these di-halogenated indoles bind to Nurrl, they do not appear to activate
the transcription of Nurrl target genes such as tyrosine hydroxylase (TH) and the vesicular
monoamine transporter 2 (VMAT2), in contrast to their mono-halogenated counterparts (e.g., 5-
bromoindole).[3] This suggests that 5,6-dihalogenated indoles may act as modulators or
antagonists of Nurrl activity, or they may bind to a different site on the receptor, leading to a
different functional outcome.[3][4]
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Conceptual diagram of 5,6-dibromoindole’s interaction with Nurrl.

General Biological Activities of Halogenated Isatins
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» Anticancer Activity: Many isatin derivatives have been investigated for their potential as
anticancer agents. The mechanism of action often involves the inhibition of various protein
kinases, tubulin polymerization, or the induction of apoptosis.

» Antimicrobial Activity: Halogenated isatins have demonstrated activity against a range of
bacteria and fungi. The presence of halogens can enhance the lipophilicity of the molecule,
facilitating its transport across microbial cell membranes.

Detailed Experimental Protocols
Characterization of 5,6-Dibromoindoline-2,3-dione

The following characterization methods would be essential to confirm the identity and purity of
the synthesized compound. Expected results are inferred from data on related brominated
isatins.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
corresponding to the two protons on the benzene ring. The chemical shifts and coupling
patterns will be characteristic of the 5,6-disubstitution pattern.

o 183C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the
molecule, including the two characteristic carbonyl carbons.

« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands
for the N-H stretching vibration, the aromatic C-H stretching, and the two C=0 stretching
vibrations of the dione moiety.

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The isotopic pattern of the molecular ion peak will be characteristic of a
compound containing two bromine atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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